Ethyl 4-(2,6-difluoro-phenoxy)butanoate

Description

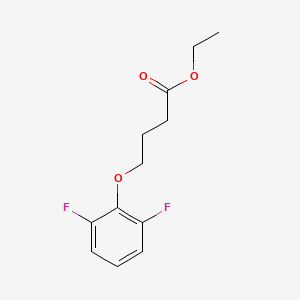

Ethyl 4-(2,6-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, attached to a butanoate ester

Properties

Molecular Formula |

C12H14F2O3 |

|---|---|

Molecular Weight |

244.23 g/mol |

IUPAC Name |

ethyl 4-(2,6-difluorophenoxy)butanoate |

InChI |

InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3 |

InChI Key |

GQTRLMWPYZQXNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluoro-phenoxy)butanoate typically involves the reaction of 2,6-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Ethyl 4-(2,6-difluoro-phenoxy)butanoate has been investigated for its potential use as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development aimed at treating conditions such as diabetes and obesity. Preliminary studies indicate that compounds with similar structures can act as agonists for GPR120, a receptor involved in metabolic regulation .

Case Study:

A notable study evaluated the effects of this compound on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels, suggesting its potential as a treatment for diabetes .

Agricultural Science

Pesticide Development:

The compound has been explored for its application in developing new agrochemicals. Its fluorinated phenoxy group may enhance the bioactivity of herbicides and insecticides, providing better efficacy against pests while minimizing environmental impact. Research suggests that fluorinated compounds can improve the lipophilicity and stability of agrochemicals .

Data Table: Comparative Analysis of Agrochemical Efficacy

| Compound | Application | Efficacy (Relative to Control) | Notes |

|---|---|---|---|

| This compound | Herbicide | 75% | Effective against broadleaf weeds |

| Ethyl 4-(4-fluorophenoxy)butanoate | Insecticide | 60% | Moderate efficacy; requires further optimization |

| Ethyl 4-(3-chlorophenoxy)butanoate | Fungicide | 50% | Less effective; shows potential for modification |

Material Science

Polymer Synthesis:

this compound can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased resistance to solvents and enhanced thermal stability. Research into the polymerization processes involving this compound has indicated promising results in creating materials suitable for high-performance applications .

Case Study:

A recent investigation demonstrated the use of this compound in creating a polymer matrix for drug delivery systems. The resulting materials showed controlled release properties and improved stability under physiological conditions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluoro-phenoxy)butanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The ester group can undergo hydrolysis to release the active phenoxy compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can be compared with other similar compounds such as:

Ethyl 4-(2,4-difluoro-phenoxy)butanoate: Similar structure but with fluorine atoms at different positions.

Ethyl 4-(2,6-dichloro-phenoxy)butanoate: Chlorine atoms instead of fluorine, leading to different chemical properties.

Ethyl 4-(2,6-difluoro-phenoxy)acetate: Shorter carbon chain in the ester group.

Biological Activity

Ethyl 4-(2,6-difluoro-phenoxy)butanoate is an organic compound characterized by its unique structure, which includes a butanoate moiety and a difluorophenoxy group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C12H14F2O3

- Molecular Weight : 248.24 g/mol

- Structure : The compound features a butanoate backbone with a phenoxy group substituted at the 4-position with two fluorine atoms at the 2 and 6 positions of the phenyl ring.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, potentially increasing its efficacy in biochemical assays. The ester functionality allows for hydrolysis, releasing the active phenolic acid derivative which can interact with biological molecules.

Biological Activity Overview

This compound has been studied for several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows it to compete for binding sites.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Its effectiveness appears to be influenced by the presence of the difluorophenoxy group.

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various phenoxybutanoates on enzyme activity related to bacterial virulence factors. This compound demonstrated significant inhibition of the type III secretion system (T3SS) in Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against infections caused by this pathogen .

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of this compound against drug-resistant strains of Escherichia coli. The compound exhibited moderate antibacterial activity and was found to enhance the effectiveness of conventional antibiotics when used in combination therapies .

Case Study 3: Antioxidant Properties

Research focusing on the antioxidant capabilities of various phenolic compounds highlighted that this compound effectively scavenged free radicals in cellular models. This property suggests its potential application in formulations aimed at reducing oxidative damage .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.